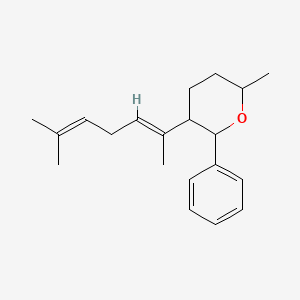![molecular formula C19H16ClFN4S B5316370 3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5316370.png)
3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazinoindole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has shown potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, this compound has also shown promising results in the treatment of bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is not yet fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of specific enzymes and proteins involved in cell growth and proliferation. This inhibition leads to the arrest of cell cycle and ultimately results in cell death.
Biochemical and Physiological Effects
Studies have reported that 3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has also exhibited anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is its broad range of biological activities. This compound has shown potential applications in various fields, including medicinal chemistry, microbiology, and biochemistry. However, one of the limitations of this compound is its toxicity towards normal cells. Therefore, further studies are required to determine the optimal dosage and administration route to minimize toxicity.
Direcciones Futuras
Several future directions can be explored to further understand the potential applications of 3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole. One of the possible directions is to investigate the structure-activity relationship of this compound to optimize its biological activity. Additionally, further studies can be conducted to determine the optimal dosage and administration route for clinical applications. Furthermore, the potential applications of this compound in agriculture and environmental sciences can also be explored.
Métodos De Síntesis
The synthesis of 3-[(2-chloro-6-fluorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves the reaction of 2-chloro-6-fluorobenzyl chloride with potassium thiocyanate to form 2-chloro-6-fluorobenzyl isothiocyanate. This intermediate is then reacted with propylamine and 1H-indole-2,3-dione to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4S/c1-2-10-25-16-9-4-3-6-12(16)17-18(25)22-19(24-23-17)26-11-13-14(20)7-5-8-15(13)21/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXJPPPRXOZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5316290.png)

![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5316309.png)

![4-(4-{[2-(4-morpholinyl)ethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide dihydrochloride](/img/structure/B5316316.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B5316321.png)
![1-cyclohexyl-4-[(tetrahydrofuran-2-ylmethoxy)acetyl]piperazin-2-one](/img/structure/B5316323.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316328.png)
![2-hydroxy-N'-{4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B5316334.png)
![N-(2-methylphenyl)-2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]acetamide](/img/structure/B5316352.png)
![5-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B5316359.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5316362.png)

![3-acetyl-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5316389.png)